An In-depth Technical Guide to the Chemical Properties and Structure of Benzyloxytrimethylsilane
An In-depth Technical Guide to the Chemical Properties and Structure of Benzyloxytrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyloxytrimethylsilane, a versatile silyl ether, serves as a crucial reagent in organic synthesis, primarily as a protecting group for hydroxyl functionalities. Its unique combination of stability under various conditions and amenability to mild cleavage protocols makes it an invaluable tool in the synthesis of complex molecules, particularly in the realm of drug development. This technical guide provides a comprehensive overview of the chemical properties, structural features, and practical applications of benzyloxytrimethylsilane. Detailed experimental protocols for its synthesis, purification, and use in protection/deprotection strategies are presented, alongside a thorough analysis of its spectral characteristics.
Chemical Properties and Structure
Benzyloxytrimethylsilane, with the chemical formula C₁₀H₁₆OSi, is a colorless to pale yellow liquid.[1] It is functionally a trimethylsilyl ether of benzyl alcohol.[2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆OSi | [2] |
| Molecular Weight | 180.32 g/mol | [2] |
| IUPAC Name | trimethyl(phenylmethoxy)silane | [2] |
| CAS Number | 14642-79-6 | [2] |
| Boiling Point | 204.6 °C at 760 mmHg | [4] |
| Density | 0.916 g/cm³ | [4] |
| Appearance | Clear very pale yellow liquid | [1][4] |
Molecular Structure
Awaiting specific computational data for bond lengths and angles.
Spectroscopic Data
The structural elucidation of benzyloxytrimethylsilane is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of benzyloxytrimethylsilane is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the trimethylsilyl group.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 4.7 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~ 0.1 | Singlet | 9H | Trimethylsilyl protons (-Si(CH₃)₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~ 139 | Quaternary aromatic carbon (C-ipso) |
| ~ 128.5 | Aromatic carbons (C-ortho, C-meta) |
| ~ 127.5 | Aromatic carbon (C-para) |
| ~ 65 | Benzylic carbon (-CH₂-) |
| ~ 0 | Trimethylsilyl carbons (-Si(CH₃)₃) |
FT-IR Spectroscopy
The FT-IR spectrum of benzyloxytrimethylsilane is characterized by the absence of a broad O-H stretching band (which would be present in the starting material, benzyl alcohol) and the presence of strong Si-O and Si-C stretching vibrations.
Key FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030-3090 | Medium | Aromatic C-H stretch |
| 2850-2960 | Strong | Aliphatic C-H stretch (from TMS and benzyl CH₂) |
| 1450-1495 | Medium | Aromatic C=C stretch |
| 1250 | Strong | Si-CH₃ symmetric deformation |
| 1050-1100 | Strong | Si-O-C stretch |
| 840, 750 | Strong | Si-C stretch and CH₃ rock |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of benzyloxytrimethylsilane is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Expected Fragmentation Pattern:
| m/z | Ion |
| 180 | [M]⁺ |
| 165 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 73 | [(CH₃)₃Si]⁺ |
Experimental Protocols
Synthesis of Benzyloxytrimethylsilane
This protocol describes the synthesis of benzyloxytrimethylsilane from benzyl alcohol and trimethylsilyl chloride in the presence of a base.
Materials:
-
Benzyl alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add trimethylsilyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][6]
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. PROSPRE [prospre.ca]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
